5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Comprehensive Analysis of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid” Applications
Antioxidant Activity: Pyrazoline derivatives, such as “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid,” have been studied for their antioxidant properties. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and antioxidant defenses, leading to cellular damage. The antioxidant activity of pyrazoline derivatives can be crucial in preventing oxidative stress-related diseases by scavenging free radicals and reducing ROS levels .
Antimicrobial Properties: The compound’s structure suggests potential antimicrobial efficacy. Pyrazoles are known for their antibacterial and antifungal activities. This compound could be synthesized and tested against various microbial strains to evaluate its effectiveness in inhibiting growth or killing pathogenic bacteria and fungi .
Neuroprotective Effects: Research on similar pyrazoline derivatives has indicated their potential in neuroprotection. They can influence the activity of acetylcholinesterase (AchE), an enzyme involved in nerve pulse transmission. Modulating AchE activity can have therapeutic implications for neurodegenerative diseases and cognitive disorders .
Anti-inflammatory Applications: Pyrazoline compounds have shown anti-inflammatory effects, which could be beneficial in treating chronic inflammation and related disorders. The compound may inhibit the production of pro-inflammatory cytokines or modulate other key inflammatory pathways .
Anticancer Potential: The structural features of pyrazoline derivatives have been associated with antitumor activities. They can induce apoptosis in cancer cells or inhibit cell proliferation. Further research could explore the specific mechanisms by which “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid” exerts anticancer effects .
Antileishmanial and Antimalarial Effects: Compounds with pyrazole scaffolds have been evaluated for their antileishmanial and antimalarial properties. They can interfere with the life cycle of parasites causing leishmaniasis and malaria, offering a potential route for the development of new treatments for these diseases .
Anticonvulsant Activity: Pyrazoline derivatives have been investigated for their anticonvulsant properties, which could be useful in the management of epilepsy and other seizure disorders. The compound could modulate neurotransmitter systems or ion channels involved in neuronal excitability .
Herbicidal and Pesticidal Uses: The pyrazole ring is a common motif in herbicides and pesticides. “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid” could be developed into a new class of agrochemicals that target specific enzymes or pathways in pests and weeds, providing an environmentally friendly alternative to traditional chemicals .
Mechanism of Action
Target of Action
The primary target of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid is Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that the compound has a significant impact on the life cycle of leishmania and plasmodium species . The compound’s interaction with these organisms disrupts their normal functioning, leading to their eventual death .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. In particular, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-6-9(10(14)15)2-8(16-6)5-13-4-7(11)3-12-13/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUKEJXFHDTVET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN2C=C(C=N2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1179844-18-8 |
Source
|
Record name | 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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